Nmphmi

Descripción

Based on the available evidence, "Nmphmi" may relate to a neuroactive compound or a nanomaterial, given the focus of sources on neuropsychopharmacology (e.g., ) and nanomaterial classification (). Without further structural or functional characterization, assumptions about its identity remain speculative.

Propiedades

Número CAS |

130081-94-6 |

|---|---|

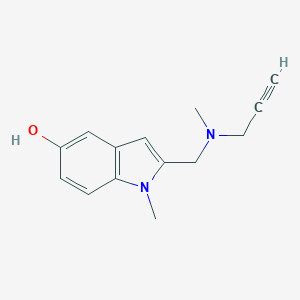

Fórmula molecular |

C14H16N2O |

Peso molecular |

228.29 g/mol |

Nombre IUPAC |

1-methyl-2-[[methyl(prop-2-ynyl)amino]methyl]indol-5-ol |

InChI |

InChI=1S/C14H16N2O/c1-4-7-15(2)10-12-8-11-9-13(17)5-6-14(11)16(12)3/h1,5-6,8-9,17H,7,10H2,2-3H3 |

Clave InChI |

HFMZYVHURLNZFT-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |

SMILES canónico |

CN1C2=C(C=C(C=C2)O)C=C1CN(C)CC#C |

Otros números CAS |

130081-94-6 |

Sinónimos |

N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamine NMPHMI |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nmphmi typically involves multi-step organic reactions. One common approach might include:

Formation of the Indole Core: Starting with a precursor such as 5-hydroxyindole, various reactions like Fischer indole synthesis can be employed.

Alkylation: The indole core can be alkylated using reagents like methyl iodide to introduce the N-methyl group.

Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Nmphmi can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction reactions can target the indole ring or the propargyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole ketones, while reduction could produce indole alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Nmphmi involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact pathways and targets would require detailed biochemical studies.

Comparación Con Compuestos Similares

Challenges in Comparing "Nmphmi" with Similar Compounds

The lack of standardized protocols for compound similarity assessment complicates comparisons. Key issues include:

- Data Standardization : Variability in measurement techniques (e.g., NMR, MS, elemental analysis) and metadata standards creates inconsistencies in reported properties .

- Structural Ambiguity: Without structural data (e.g., IUPAC name, SMILES notation, or spectral fingerprints), aligning "this compound" with analogs is unfeasible .

- Functional Overlap: Functional similarity (e.g., pharmacological activity) cannot be inferred without bioassay data or clinical trial results .

Methodological Frameworks for Compound Comparison

While "this compound" itself lacks data, evidence highlights methodologies applicable to comparative analysis:

Case Study: Gaps in "this compound" Literature

The absence of "this compound" in indexed databases (e.g., PubMed, MeSH) suggests it may be an experimental or proprietary compound. For example:

- NLM-Chem Guidelines : Chemical entity recognition in PubMed requires validated structural data and MeSH identifiers, which "this compound" lacks .

- EMA Drug Similarity Assessments: Regulatory frameworks mandate structural, functional, and clinical PK/PD data for comparisons, none of which are available for "this compound" .

Recommendations for Future Research

To enable meaningful comparisons, the following steps are critical:

Structural Elucidation: Publish full spectral data (¹H/¹³C NMR, HRMS) and IUPAC nomenclature .

Bioactivity Profiling : Conduct in vitro/in vivo assays to define pharmacological targets and mechanisms .

Standardized Metadata: Adopt InChI-like frameworks for nanomaterial or small-molecule classification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.